molecular formula C20H19N5O5S B2832548 N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034312-54-2

N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2832548
CAS No.: 2034312-54-2
M. Wt: 441.46
InChI Key: GIJXAYHFAKJKDT-UHFFFAOYSA-N
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Description

    Starting Materials: The nicotinamide intermediate and tetrahydrofuran-3-ol.

    Reaction Conditions: The reaction is performed under basic conditions, often using a base like sodium hydride.

    Procedure: The nicotinamide intermediate is reacted with tetrahydrofuran-3-ol to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

  • Formation of the Pyrimidin-2-ylsulfamoyl Intermediate

      Starting Materials: Pyrimidine-2-amine and chlorosulfonic acid.

      Reaction Conditions: The reaction is carried out under anhydrous conditions, typically in a solvent like dichloromethane, at low temperatures to control the exothermic nature of the reaction.

      Procedure: Pyrimidine-2-amine is reacted with chlorosulfonic acid to form the pyrimidin-2-ylsulfamoyl chloride intermediate.

  • Coupling with 4-Aminophenyl Intermediate

      Starting Materials: Pyrimidin-2-ylsulfamoyl chloride and 4-aminophenol.

      Reaction Conditions: The reaction is performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

      Procedure: The pyrimidin-2-ylsulfamoyl chloride is reacted with 4-aminophenol to form N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl) intermediate.

  • Formation of the Nicotinamide Core

      Starting Materials: The previously formed intermediate and 6-chloronicotinic acid.

      Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

      Procedure: The intermediate is coupled with 6-chloronicotinic acid to form the nicotinamide core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the tetrahydrofuran ring can lead to the formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduction of the nitro or carbonyl groups can yield amines or alcohols.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dichloromethane, dimethylformamide, tetrahydrofuran.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Protein Binding: Its ability to interact with proteins can be exploited in the design of new drugs or biochemical probes.

Medicine

    Drug Development:

    Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Its derivatives may be used in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-ylsulfamoyl group may facilitate binding to enzyme active sites, while the nicotinamide core could interact with nucleotide-binding domains. The tetrahydrofuran-3-yloxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-methoxynicotinamide: Similar structure but with a methoxy group instead of a tetrahydrofuran-3-yloxy group.

    N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-hydroxynicotinamide: Contains a hydroxyl group instead of a tetrahydrofuran-3-yloxy group.

    N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-ethoxynicotinamide: Features an ethoxy group in place of the tetrahydrofuran-3-yloxy group.

Uniqueness

The presence of the tetrahydrofuran-3-yloxy group in N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide distinguishes it from similar compounds, potentially offering unique solubility, bioavailability, and interaction properties. This structural variation can lead to different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(oxolan-3-yloxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c26-19(14-2-7-18(23-12-14)30-16-8-11-29-13-16)24-15-3-5-17(6-4-15)31(27,28)25-20-21-9-1-10-22-20/h1-7,9-10,12,16H,8,11,13H2,(H,24,26)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJXAYHFAKJKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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